N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c1-16-8-9-19(13-20(16)25)27-24(30)23(29)26-14-21(22-7-4-12-31-22)28-11-10-17-5-2-3-6-18(17)15-28/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJAJNMEMKNOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a chloro-substituted phenyl group, a furan moiety, and a tetrahydroisoquinoline framework, which may contribute to its pharmacological properties. Understanding its biological activity is critical for evaluating its potential therapeutic applications.
- Molecular Formula : C24H24ClN3O3
- Molecular Weight : 437.92 g/mol
- Structure : The compound contains multiple functional groups, including an amide and aromatic systems, which are essential for its reactivity and interactions in biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. These activities can be categorized into various therapeutic areas:
1. Anticancer Activity
Several studies have reported that compounds with similar structures possess anticancer properties. The tetrahydroisoquinoline framework is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
2. Antimicrobial Properties
The presence of the furan ring has been linked to antimicrobial activity against various pathogens. Compounds containing furan derivatives often show effectiveness against bacteria and fungi.
3. Neuroprotective Effects
Research suggests that the tetrahydroisoquinoline component may confer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It could interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Table 1: Comparative Biological Activity of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N'-(3-chloro-4-methylphenyl)-N-[furan-2(3H)-one] | Contains furan ring | Antimicrobial |
| 5-Fluorouracil | Pyrimidine base | Anticancer |
| Dicopper(II) complexes | Metal coordination | Anticancer |
Study Examples
- Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that related compounds inhibited the growth of various cancer cell lines by inducing apoptosis through caspase activation.
- Antimicrobial Efficacy : Research in Antimicrobial Agents and Chemotherapy highlighted that derivatives with furan moieties displayed significant antibacterial effects against resistant strains of Staphylococcus aureus.
- Neuroprotective Studies : Investigations featured in Neuropharmacology indicated that tetrahydroisoquinoline derivatives could protect neuronal cells from oxidative stress-induced damage.
Comparison with Similar Compounds
Tetrahydroisoquinolin vs. Thiophene/Pyridine Substitution
Chloro-Methylphenyl vs. Chloro-Fluorophenyl
Ethanediamide vs. Carboxamide/Sulfonamide Linkers
Contradictions and Uncertainties
- highlights chloro-phenyl phthalimides as polymer precursors, but the target compound’s ethanediamide core and substituents suggest divergent applications (e.g., bioactive molecules vs. materials) .
- While furan and thiophene are both heterocycles, their electronic profiles (furan: oxygen, thiophene: sulfur) may lead to distinct interaction patterns, though direct comparative data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
